molecular formula C15H26O2 B3049626 14-Pentadecynoic acid CAS No. 212913-84-3

14-Pentadecynoic acid

Cat. No. B3049626
CAS RN: 212913-84-3
M. Wt: 238.37 g/mol
InChI Key: XQWIFIPUVVRXNJ-UHFFFAOYSA-N
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Description

14-Pentadecynoic acid is a long-chain fatty acid with a molecular formula of C15H26O2 . It has an average mass of 238.366 Da and a monoisotopic mass of 238.193283 Da . It contains an olefin functional group on the terminal carbon of its fatty tail .


Molecular Structure Analysis

The molecular structure of 14-Pentadecynoic acid consists of 15 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The structure includes an olefin functional group on the terminal carbon of its fatty tail .


Physical And Chemical Properties Analysis

14-Pentadecynoic acid has an average mass of 238.366 Da and a monoisotopic mass of 238.193283 Da . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Structure

  • 14-Pentadecynoic acid and its derivatives have been synthesized using refined methods like the Ahmad-Strong method, which offers a gram-scale production with good yield. These methods have enabled the creation of pentadecynoic acids with varying positions of unsaturation, providing valuable insights into their structural properties and melting points (Howton & Stein, 1969).

Radioisotope Labeling and Applications

  • 14-Pentadecynoic acid has been utilized in the synthesis of radioisotope-labeled compounds. For instance, 15-(p-Iodophenyl) pentadecanoic acid labeled with carbon-14 has been synthesized for specific applications, demonstrating the compound's utility in isotope-related studies (Le Bars et al., 1986).
  • Similarly, the synthesis of 3-methyl-15-phenyl-[carboxyl-14C]-pentadecanoic acid has been achieved, showcasing the adaptability of 14-pentadecynoic acid in creating labeled compounds for various research purposes (Humbert et al., 1988).

Biotechnological Applications

  • The versatility of 14-pentadecynoic acid extends to biotechnology, where it has been used in whole cell biocatalysis. For example, the transformation of pentadecanoic acid by E. coli cells producing cytochrome P450 BM-3 monooxygenase has been studied, leading to the production of hydroxy long-chain fatty acids (Schneider et al., 1998).

Environmental and Radiocarbon Studies

  • The compound has also found applications in environmental studies, particularly in radiocarbon monitoring. For example, in the field of environmental radiocarbon monitoring, 14-pentadecynoic acid derivatives have been used to understand the fate of organic compounds in soil environments (Tagami et al., 2011).
  • Additionally, 14-pentadecynoic acid has played a role in studies investigating carbon-14 (14C) dynamics, contributing to our understanding of radioactivity, atmospheric chemistry, and global productivity patterns (Gerhart, 2019).

Controlled Oxidation and Fatty Acid Research

  • Controlled regioselectivity in the oxidation of fatty acids, including 14-pentadecynoic acid, has been investigated using whole cells producing cytochrome P450BM-3 monooxygenase. This research is significant in understanding the enzymatic processes involved in fatty acid metabolism (Schneider et al., 1999).

Nuclear Power Generation and Carbon-14 Management

  • In the context of nuclear power generation, 14-pentadecynoic acid-related studies have contributed to the understanding of the life cycle and management of carbon-14, highlighting the environmental impact and management strategies of this radionuclide (Yim & Caron, 2006).

Accelerator Mass Spectrometry and Paleoclimate Studies

  • Accelerator mass spectrometry research, including studies involving 14-pentadecynoic acid, has played a crucial role in paleoclimate research, providing insights into past environmental conditions and carbon cycle dynamics (Jull et al., 2003).

Mechanism of Action

14-Pentadecynoic acid has been found to have broad activities relevant to protecting cardiometabolic, immune, and liver health . It activates AMPK and inhibits mTOR, both of which are core components of the human longevity pathway . It also appears to have opposing effects related to MAPK and JAK-STAT signaling, which use oxidative stress to elicit cytokine and inflammatory processes .

Safety and Hazards

14-Pentadecynoic acid is classified as a highly flammable liquid and vapor. It can cause serious eye irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

14-Pentadecynoic acid has been identified as an essential nutrient with activities equivalent to, or surpassing, leading longevity-enhancing candidate compounds . It has demonstrated abilities to target longevity pathways, hallmarks of aging, aging rate biomarkers, and core components of type 2 diabetes, heart disease, cancer, and nonalcoholic fatty liver disease . This suggests a promising future for 14-Pentadecynoic acid in various health-related applications.

properties

IUPAC Name

pentadec-14-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h1H,3-14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWIFIPUVVRXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415585
Record name 14-Pentadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Pentadecynoic acid

CAS RN

212913-84-3
Record name 14-Pentadecynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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